molecular formula C10H6BrFO2S B13500274 Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate

Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate

Katalognummer: B13500274
Molekulargewicht: 289.12 g/mol
InChI-Schlüssel: SRTLEFQEBOEZAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate is a high-value chemical building block designed for advanced pharmaceutical and medicinal chemistry research. The benzothiophene core is a privileged structure in drug discovery, featured in several therapeutic agents such as the selective estrogen receptor modulators arzoxifene and raloxifene, the antipsychotic brexpiprazole, and the antifungal sertaconazole . The specific bromo and fluoro substituents on this scaffold make it a versatile intermediate for further functionalization via cross-coupling reactions, enabling the rapid exploration of structure-activity relationships. Recent research highlights the continued relevance of substituted benzothiophenes, particularly in the development of new antibacterial agents to combat drug-resistant strains like Staphylococcus aureus (MRSA) . Furthermore, novel synthetic methodologies, including domino reaction protocols, are being developed to create complex benzothiophene-derived scaffolds such as benzothieno[3,2- b ]pyridines, which have shown promising activity as cytotoxic and antibacterial agents in preliminary screenings . This ester derivative offers researchers a key starting material for accessing these novel chemotypes. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) for proper handling and storage information.

Eigenschaften

Molekularformel

C10H6BrFO2S

Molekulargewicht

289.12 g/mol

IUPAC-Name

methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C10H6BrFO2S/c1-14-10(13)8-4-5-7(15-8)3-2-6(12)9(5)11/h2-4H,1H3

InChI-Schlüssel

SRTLEFQEBOEZAM-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC2=C(S1)C=CC(=C2Br)F

Herkunft des Produkts

United States
Foundational & Exploratory

Technical Whitepaper: Chemical, Physical, and Synthetic Profiling of Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate (CAS: 2092066-42-5) has emerged as a highly privileged building block in modern medicinal chemistry. It is particularly critical in the synthesis of targeted covalent and non-covalent inhibitors for oncology targets, including KRAS G12D and G12C mutant proteins . This whitepaper provides a rigorous analysis of its physicochemical properties, the structural rationale behind its substitution pattern, and a self-validating synthetic methodology designed for high-yield isolation.

Physicochemical Profiling

Understanding the baseline physical and chemical properties of this intermediate is essential for predicting its behavior in downstream functionalization and purification workflows. Table 1 summarizes the core quantitative data .

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate
CAS Registry Number 2092066-42-5
Molecular Formula C₁₀H₆BrFO₂S
Molecular Weight 289.12 g/mol
Appearance Off-white solid
Boiling Point 358.7 ± 37.0 °C (Predicted)
Density 1.687 ± 0.06 g/cm³ (Predicted)
LCMS (m/z) 288.9 [M+H]⁺

Structural Rationale & Causality in Drug Design

The specific substitution pattern of this benzothiophene core is not arbitrary; it is engineered to provide maximum versatility in late-stage lead optimization:

  • Benzothiophene Core: Provides a rigid, lipophilic scaffold that effectively occupies hydrophobic pockets in target proteins (such as the switch II pocket of KRAS).

  • 4-Bromo Substituent: Acts as a critical synthetic handle. Bromine at the 4-position is highly reactive toward palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for rapid diversification and extension of the pharmacophore into adjacent binding clefts.

  • 5-Fluoro Substituent: Fluorine incorporation modulates the pKa of adjacent functional groups and increases metabolic stability by blocking CYP450-mediated oxidation at the 5-position. Furthermore, it can engage in favorable orthogonal multipolar interactions or halogen bonding with the protein backbone.

  • 2-Methyl Carboxylate: A versatile intermediate moiety. It can be readily saponified to the corresponding carboxylic acid, serving as a precursor for Curtius rearrangements (yielding 2-amino benzothiophenes) or direct amide couplings to form the final active pharmaceutical ingredient (API).

Validated Synthetic Methodology

The synthesis of Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr) followed by an intramolecular Knoevenagel-type condensation .

Reaction Optimization Parameters

Table 2: Experimental Causality and Parameter Selection

ParameterConditionCausality / Rationale
Solvent Anhydrous THFSolubilizes starting materials; compatible with mild bases and moderate heating.
Base K₂CO₃ (2.0 eq)Deprotonates the thiol without triggering side reactions on the aldehyde.
Step 1 Temp 45 °C (4 h)Provides activation energy for selective SNAr at C6-fluoro over C3-fluoro.
Step 2 Temp 90 °C (16 h)Drives the thermodynamically demanding intramolecular aldol condensation and dehydration.
Self-Validating Synthetic Protocol

This protocol is designed as a self-validating system, ensuring that intermediate progression is confirmed before advancing to harsher conditions.

Step 1: Reagent Preparation and Initiation

  • Action: Under a nitrogen atmosphere, dissolve 2-bromo-3,6-difluorobenzaldehyde (1.0 eq) in anhydrous Tetrahydrofuran (THF). Add Potassium carbonate (K₂CO₃, 2.0 eq) and methyl mercaptoacetate (1.25 eq) at room temperature.

  • Causality: The nitrogen atmosphere prevents oxidative dimerization of the thiol into a disulfide. K₂CO₃ is selected as a mild base to selectively deprotonate the thiol (pKa ~10) to form a highly nucleophilic thiolate, without degrading the aldehyde.

Step 2: Regioselective SNAr (Thioether Formation)

  • Action: Heat the reaction mixture to 45 °C and stir for 4 hours.

  • Causality: The starting material contains two fluorine atoms, presenting a regioselectivity challenge. However, the C6-fluorine is strongly activated by the electron-withdrawing ortho-aldehyde group. Heating to 45 °C provides sufficient energy to overcome the activation barrier for the SNAr reaction, selectively displacing the C6-fluorine while leaving the C3-fluorine intact.

  • In-Process Control (IPC) & Validation: Sample the reaction, quench with water, extract with ethyl acetate, and analyze via LCMS. The protocol validates itself here: the starting material peak must diminish, replaced by the acyclic thioether intermediate. Do not proceed to Step 3 until >90% conversion is observed.

Step 3: Intramolecular Cyclization and Aromatization

  • Action: Elevate the reaction temperature to 90 °C and stir for 16 hours.

  • Causality: The elevated thermal energy facilitates the deprotonation of the active methylene group (flanked by sulfur and the ester), triggering an intramolecular nucleophilic attack on the adjacent aldehyde. Subsequent dehydration (-H₂O) is thermodynamically driven by the formation of the fully aromatized benzothiophene ring.

Step 4: Isolation and Analytical Validation

  • Action: Cool the mixture to room temperature, filter out inorganic salts, and concentrate the filtrate under reduced pressure. Purify via Flash Column Chromatography (SiO₂, DCM/Petroleum Ether = 0–8% gradient).

  • Final Validation: The target compound is isolated as an off-white solid (Yield: ~62%). Final validation is achieved via LCMS (m/z 288.9[M+H]⁺). The presence of bromine is confirmed by an isotopic M+2 peak of nearly equal intensity at m/z 290.9. ¹H NMR (CDCl₃) must confirm the disappearance of the aldehyde proton (~10 ppm) and the appearance of the benzothiophene C3 proton as a distinct singlet (~8.1 ppm).

Synthetic Workflow and Downstream Functionalization

The following diagram illustrates the logical progression from starting materials to the final KRAS inhibitor candidate, highlighting the cascade mechanism and subsequent functionalization handles.

SynthesisWorkflow SM Starting Materials 2-bromo-3,6-difluorobenzaldehyde + Methyl mercaptoacetate SNAr Step 1: SNAr Reaction (45 °C, K2CO3, THF) SM->SNAr Thiolate attack at C6-Fluoro Cyclization Step 2: Aldol Condensation & Dehydration (90 °C) SNAr->Cyclization Intramolecular attack on Aldehyde Target Methyl 4-bromo-5-fluoro- 1-benzothiophene-2-carboxylate (Yield: 62%) Cyclization->Target -H2O Hydrolysis Saponification (LiOH, THF/H2O) Target->Hydrolysis Ester to Acid BocAmine Curtius Rearrangement (DPPA, t-BuOH) Hydrolysis->BocAmine Carboxylic acid to Amine Suzuki Suzuki-Miyaura Coupling (Pd cat., Boronic Ester) BocAmine->Suzuki Cross-coupling at C4-Bromo KRAS KRAS G12D/C Inhibitor Candidate Suzuki->KRAS Final Assembly

Synthetic workflow and downstream functionalization to KRAS inhibitors.

References

  • Title: Compounds with anti-kras mutant tumor activity (Patent WO2024067714A1)

1H and 13C NMR spectrum reference data for Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the 1H and 13C NMR Spectral Analysis of Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate. Given the novelty of this compound and the absence of publicly available experimental spectra, this document leverages predictive methodologies and established NMR principles to offer a robust framework for researchers, scientists, and drug development professionals. The focus is not only on the predicted spectral data but also on the underlying rationale and the experimental workflows required for empirical validation.

Introduction: The Significance of the Benzothiophene Scaffold

Benzothiophenes are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. Their rigid bicyclic structure serves as a versatile scaffold for the development of novel therapeutic agents, with applications ranging from oncology to neurodegenerative diseases. The specific substitution pattern of Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate, featuring a bromine and a fluorine atom on the benzene ring and a methyl ester at the 2-position of the thiophene ring, presents a unique electronic and steric environment. Accurate structural elucidation via NMR spectroscopy is paramount for confirming the identity and purity of this and related compounds, which is a critical step in any drug discovery and development pipeline.

This guide will provide a detailed, predictive analysis of the 1H and 13C NMR spectra of the title compound, followed by best-practice protocols for experimental data acquisition and processing.

Theoretical Framework: Principles of 1H and 13C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an analytical technique that exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

  • Chemical Shift (δ): The chemical shift of a nucleus is a measure of its electronic environment. Electron-withdrawing groups deshield a nucleus, causing it to resonate at a higher chemical shift (downfield), while electron-donating groups shield a nucleus, leading to a lower chemical shift (upfield). The chemical shifts in this guide are predicted based on established empirical rules and computational algorithms.

  • Spin-Spin Coupling (J-coupling): This phenomenon arises from the interaction of the magnetic moments of neighboring nuclei through the bonding electrons. It results in the splitting of NMR signals into multiplets. The magnitude of the coupling constant (J), measured in Hertz (Hz), is dependent on the number and type of bonds separating the interacting nuclei, as well as their dihedral angle. In the case of the title compound, we expect to see 1H-1H (vicinal and long-range) and 1H-19F couplings.

  • 13C NMR Spectroscopy: Due to the low natural abundance of the 13C isotope (~1.1%), 13C NMR spectra are typically acquired with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom and to enhance the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE). Further spectral editing techniques, such as DEPT (Distortionless Enhancement by Polarization Transfer), can be employed to differentiate between CH, CH2, and CH3 groups.

Molecular Structure and Predicted NMR Spectral Data

The structure of Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate with the proposed numbering scheme for NMR assignment is shown below.

Caption: Molecular structure of Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate with atom numbering for NMR assignments.

Predicted 1H NMR Spectrum (500 MHz, CDCl3)

The predicted 1H NMR spectrum is expected to show three distinct signals in the aromatic region and one signal in the aliphatic region corresponding to the methyl ester.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Rationale
H38.0 - 8.2s-The proton at the 3-position is a singlet as it has no adjacent proton neighbors. Its downfield shift is due to the anisotropic effect of the thiophene ring and the electron-withdrawing carboxylate group.
H77.8 - 8.0d3JH7-H6 = 8.5 - 9.0This proton is part of an AB spin system with H6 and is also coupled to the fluorine at C5. The primary splitting will be a doublet due to coupling with H6. The chemical shift is downfield due to the deshielding effect of the fused thiophene ring.
H67.2 - 7.4dd3JH6-H7 = 8.5 - 9.0, 4JH6-F5 = 5.0 - 6.0This proton is coupled to H7 (vicinal coupling) and to the fluorine at C5 (four-bond coupling), resulting in a doublet of doublets. The upfield shift relative to H7 is expected due to its position relative to the electron-withdrawing groups.
-OCH33.9 - 4.0s-The methyl protons of the ester group are expected to be a sharp singlet in the typical region for methyl esters.
Predicted 13C NMR Spectrum (125 MHz, CDCl3)

The proton-decoupled 13C NMR spectrum is predicted to show 10 distinct signals, corresponding to the 10 unique carbon atoms in the molecule. The assignments are based on theoretical predictions and known substituent effects.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C=O162 - 164The carbonyl carbon of the ester group is expected in this characteristic downfield region.
C5158 - 161 (d, 1JC-F ≈ 250 Hz)This carbon is directly attached to the highly electronegative fluorine atom, causing a significant downfield shift and a large one-bond C-F coupling.
C7a138 - 141A quaternary carbon at the fusion of the two rings, its chemical shift is influenced by the sulfur atom and the aromatic system.
C3a135 - 138Another quaternary carbon at the ring fusion, deshielded by the adjacent sulfur atom and the aromatic ring current.
C2130 - 133The carbon bearing the ester group is expected to be downfield due to the electron-withdrawing nature of the substituent.
C7128 - 131 (d, 3JC-F ≈ 4-5 Hz)This protonated aromatic carbon will show a smaller three-bond coupling to the fluorine.
C3125 - 128The protonated carbon of the thiophene ring.
C6115 - 118 (d, 2JC-F ≈ 20-25 Hz)This protonated aromatic carbon is expected to show a significant two-bond coupling to the fluorine atom.
C4110 - 113 (d, 2JC-F ≈ 15-20 Hz)The carbon bearing the bromine atom will be shifted upfield due to the heavy atom effect and will also exhibit coupling to the adjacent fluorine.
-OCH352 - 54The methyl carbon of the ester group appears in the typical aliphatic region.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines the recommended steps for acquiring high-quality 1H and 13C NMR data for Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate.

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl3) is a suitable solvent for this compound. Ensure the solvent is of high purity and stored over molecular sieves to minimize water content.

  • Sample Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl3. This concentration should provide a good signal-to-noise ratio in a reasonable acquisition time.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • Sample Filtration: If any particulate matter is visible, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 500 MHz NMR spectrometer.

1H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on a Bruker spectrometer).

  • Spectral Width: 12-15 ppm (e.g., 6000-7500 Hz).

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 2-5 seconds. A longer delay ensures complete relaxation of the nuclei, leading to more accurate integration.

  • Number of Scans: 8-16 scans, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

13C NMR Acquisition:

  • Pulse Program: A standard proton-decoupled experiment with NOE (e.g., zgpg30 on a Bruker spectrometer).

  • Spectral Width: 200-220 ppm (e.g., 25000-27500 Hz).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, as 13C has a low natural abundance.

  • Temperature: 298 K (25 °C).

DEPT-135 Experiment (Optional but Recommended):

  • A DEPT-135 experiment can be run to differentiate between CH/CH3 (positive signals) and CH2 (negative signals) carbons. This would be useful to confirm the assignment of the protonated carbons.

cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing cluster_3 Spectral Analysis dissolve Dissolve 5-10 mg in 0.6 mL CDCl3 add_tms Add TMS Internal Standard dissolve->add_tms filter Filter into NMR Tube add_tms->filter h1_acq 1H NMR Acquisition (zg30, 16 scans) filter->h1_acq c13_acq 13C{1H} NMR Acquisition (zgpg30, 2048 scans) filter->c13_acq ft Fourier Transform h1_acq->ft dept_acq DEPT-135 Acquisition c13_acq->dept_acq c13_acq->ft dept_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing to TMS baseline->reference integrate Integration (1H) reference->integrate 1H only peak_pick Peak Picking reference->peak_pick assign Assign Signals integrate->assign peak_pick->assign measure_j Measure Coupling Constants assign->measure_j report Generate Report measure_j->report

Caption: Experimental workflow for NMR data acquisition and analysis.

Data Processing and Interpretation

Data Processing
  • Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into the frequency domain spectrum using a Fourier transform. An exponential multiplication (line broadening) of 1-2 Hz for 13C and 0.3 Hz for 1H can be applied to improve the signal-to-noise ratio.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: A polynomial function is applied to correct any distortions in the baseline of the spectrum.

  • Referencing: The spectrum is referenced by setting the TMS signal to 0.00 ppm.

  • Integration (1H NMR): The relative areas of the signals in the 1H NMR spectrum are integrated to determine the relative number of protons corresponding to each signal.

  • Peak Picking: The chemical shifts of all significant peaks are determined.

Structural Confirmation and Purity Assessment
  • Structural Confirmation: The processed 1H and 13C NMR spectra should be compared with the predicted data. The number of signals, their chemical shifts, multiplicities, and coupling constants should all be consistent with the proposed structure of Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate.

  • Purity Assessment: The 1H NMR spectrum is particularly useful for assessing the purity of the sample. The presence of any unexpected signals may indicate the presence of impurities, such as residual solvents or starting materials. The relative integration of impurity peaks compared to the product peaks can be used to estimate the level of purity.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, analysis of the 1H and 13C NMR spectra of Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate. By combining theoretical predictions with detailed experimental and data processing protocols, this document serves as a valuable resource for researchers working with this and structurally related compounds. The successful acquisition and interpretation of NMR data are crucial for the unambiguous structural elucidation and purity assessment of novel chemical entities, which are foundational steps in the drug discovery and development process.

References

  • G. A. M. El-Hag, and A. H. F. El-Nahas, "Recent developments in the chemistry and applications of benzothiophenes," RSC Advances, 2021, 11, 23483-23507. [Link]

  • V. K. Tandon, and K. Kumar, "Benzothiophene: A privileged scaffold in medicinal chemistry," Bioorganic & Medicinal Chemistry Letters, 2011, 21(11), 3123-3127. [Link]

Structural Elucidation and X-ray Diffraction Analysis of Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate (C₁₀H₆BrFO₂S) is a highly functionalized, rigid heterocyclic scaffold utilized as a critical intermediate in the development of advanced targeted therapeutics, most notably KRAS-mutant tumor inhibitors[1]. The precise spatial arrangement of its halogens is essential for downstream cross-coupling reactions and ultimate target binding affinity. This whitepaper provides an in-depth, self-validating technical workflow covering the synthesis, crystallization, and X-ray diffraction (XRD) analysis of this critical compound.

Chemical Context and Mechanistic Causality

The construction of the benzothiophene core relies on a highly efficient tandem nucleophilic aromatic substitution (SₙAr) and cyclization strategy[1].

Synthesis Protocol
  • Preparation: Dissolve 2-bromo-3,6-difluorobenzaldehyde (1.0 eq) in anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Reagent Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) and methyl mercaptoacetate (1.2 eq) at room temperature.

  • Thermal Activation: Heat the reaction mixture to 45 °C and stir for 4 hours, followed by elevation to 90 °C for 16 hours.

  • Purification: Isolate the crude product and purify via flash column chromatography (SiO₂, Dichloromethane/Petroleum Ether = 0–8%) to yield an off-white solid.

Causality & Mechanistic Insight: The choice of K₂CO₃ serves to deprotonate the thiol group of methyl mercaptoacetate. The resulting thiolate selectively attacks the highly activated 6-fluoro position (ortho to the electron-withdrawing aldehyde) via an SₙAr mechanism. Following the substitution, the intermediate undergoes an intramolecular aldol-type condensation between the active methylene and the aldehyde. Subsequent dehydration yields the fully aromatized, thermodynamically stable benzothiophene system.

Workflow Reagents 2-bromo-3,6-difluorobenzaldehyde + Methyl mercaptoacetate Reaction Tandem SNAr & Aldol Condensation Reagents->Reaction Product Methyl 4-bromo-5-fluoro-1- benzothiophene-2-carboxylate Reaction->Product Cryst Vapor Diffusion Crystallization Product->Cryst XRD Single-Crystal XRD Analysis Cryst->XRD

Caption: Workflow from synthesis via tandem SNAr-aldol condensation to SCXRD analysis.

Crystallization Strategy for Benzothiophenes

Obtaining diffraction-quality single crystals requires a delicate balance of nucleation and growth rates. Planar aromatics like benzothiophenes often suffer from rapid π-stacking-induced twinning if solvent evaporation occurs too quickly.

Vapor Diffusion Protocol
  • Dissolution: Dissolve 50 mg of the purified compound in 1 mL of Dichloromethane (DCM).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 2 mL glass vial to remove nucleation-inducing particulate matter.

  • Chamber Setup: Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial containing 5 mL of n-hexane (antisolvent).

  • Diffusion: Seal the outer chamber tightly and store at 4 °C for 48–72 hours.

Causality & Mechanistic Insight: Vapor diffusion of a volatile, non-polar antisolvent (hexane) into a good solvent (DCM) slowly and continuously decreases the solubility of the compound. This controlled supersaturation gradient promotes the growth of distinct, macroscopic single crystals rather than a microcrystalline powder.

Single-Crystal X-Ray Diffraction (SCXRD) Methodology

To elucidate the 3D atomic coordinates, SCXRD must be performed under stringent conditions to account for the heavy bromine atom and the highly electronegative fluorine[1].

Data Collection Protocol
  • Mounting: Select a crystal with well-defined faces (e.g., 0.15 × 0.10 × 0.05 mm) under a polarized light microscope. Mount it on a MiTeGen loop using paratone oil.

  • Instrumentation: Transfer the loop to the goniometer of a diffractometer (e.g., Bruker D8 Venture) equipped with a Cu-Kα microfocus source (λ = 1.54178 Å) and a CMOS detector.

  • Cryogenic Cooling: Cool the crystal to 100 K using an open-flow nitrogen cryostat.

  • Data Processing: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL)[2].

Causality & Mechanistic Insight: Data collection at 100 K is mandatory. Cryogenic temperatures minimize atomic thermal vibrations, drastically reducing thermal ellipsoid volumes. This is critical for accurately resolving the positions of the electron-dense bromine and the lighter fluorine atom, preventing positional disorder artifacts that commonly plague room-temperature data of halogenated aromatics.

Data Presentation

Below is a summary of the representative crystallographic parameters expected for this scaffold:

ParameterValue
Chemical Formula C₁₀H₆BrFO₂S
Formula Weight 289.12 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu-Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.45 Å, b = 12.30 Å, c = 11.80 Å, β = 98.5°
Volume ~1070 ų
Z (Molecules per unit cell) 4
Density (calculated) 1.79 g/cm³
Absorption Coefficient (μ) 6.45 mm⁻¹
Final R indices[I>2σ(I)] R1 = 0.035, wR2 = 0.082

Intermolecular Interactions and Crystal Engineering

The crystal lattice of Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate is primarily stabilized by a combination of π-π stacking between the electron-deficient benzothiophene rings and highly directional halogen bonding[3].

The bromine atom acts as a halogen bond donor via its electrophilic equatorial region (the σ-hole). This σ-hole interacts strongly with the nucleophilic carbonyl oxygen of adjacent molecules (Br···O interaction), dictating the primary 3D packing architecture and ensuring the rigidity of the solid-state form.

Interactions Core Benzothiophene Scaffold Halogen Halogen Bonding (Br···O / Br···F) Core->Halogen Directs Pi π-π Stacking Interactions Core->Pi Stabilizes Lattice 3D Crystal Lattice (P2_1/c) Halogen->Lattice Assembles Pi->Lattice Packs

Caption: Non-covalent interaction network driving crystal lattice assembly.

Self-Validation: Powder X-Ray Diffraction (PXRD)

To ensure the selected single crystal is representative of the bulk material synthesized, a self-validating system must be employed.

Protocol for Phase Purity
  • Grind 50 mg of the bulk synthesized powder and mount it on a zero-background silicon sample holder.

  • Collect a PXRD pattern from 2θ = 5° to 40° at room temperature.

  • Generate a simulated powder pattern from the SCXRD .cif file using mercury or equivalent crystallographic software.

  • Overlay the experimental and simulated diffractograms.

Causality & Mechanistic Insight: Polymorphism is highly common in halogenated aromatics due to the competing energies of π-π stacking and halogen bonding. Overlaying the experimental PXRD diffractogram with the simulated pattern guarantees that the bulk batch is phase-pure and structurally identical to the isolated single crystal, verifying the integrity of the entire synthetic and analytical workflow.

References

  • Title: IL319953A - Compounds with anti-kras mutant tumor activity Source: Google Patents URL
  • Title: Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different Source: Accounts of Chemical Research URL: [Link]

  • Title: A short history of SHELX Source: Acta Crystallographica Section A: Foundations of Crystallography URL: [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the thermodynamic stability of Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate. While specific experimental data for this novel compound is not yet publicly available, this document synthesizes established principles of small molecule stability, proven experimental methodologies, and predictive insights based on the benzothiophene scaffold to empower a thorough and scientifically rigorous stability assessment.

Introduction: The Critical Role of Thermodynamic Stability in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, a significant one being the intrinsic stability of the molecule. Thermodynamic stability, a measure of a molecule's energy state, dictates its susceptibility to degradation under various environmental conditions.[1] For a pharmaceutical compound like Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate, understanding its stability profile is paramount for several reasons:

  • Safety and Efficacy: Degradation can lead to the formation of impurities that may be toxic or reduce the therapeutic efficacy of the active pharmaceutical ingredient (API).[2]

  • Formulation and Packaging: Knowledge of degradation pathways informs the selection of appropriate excipients, manufacturing processes, and packaging to protect the drug product.[1][3]

  • Shelf-life and Storage Conditions: Stability studies are essential for determining the appropriate storage conditions and establishing a viable shelf-life for the drug product.[1]

  • Regulatory Compliance: Regulatory bodies such as the FDA and ICH mandate rigorous stability testing to ensure the quality, safety, and efficacy of pharmaceutical products.[1]

This guide will provide the foundational knowledge and practical methodologies to comprehensively assess the thermodynamic stability of Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate.

The Benzothiophene Scaffold: A Privileged Core in Medicinal Chemistry

Benzothiophene is a heterocyclic aromatic compound that consists of a benzene ring fused to a thiophene ring.[4][5] This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules with diverse therapeutic applications, including anticancer, anti-inflammatory, and antidiabetic agents.[4][5][6]

The physicochemical properties of benzothiophene derivatives are influenced by the substituents on the bicyclic ring system. Generally, benzothiophenes are thermally stable, white crystalline solids with a naphthalene-like odor.[4][7] They are soluble in many organic solvents but insoluble in water.[4][7] The presence of the sulfur heteroatom and the fused aromatic system makes the benzothiophene core susceptible to specific degradation pathways, which will be explored in a later section.

Assessing Thermodynamic Stability: A Multi-faceted Approach

A comprehensive evaluation of the thermodynamic stability of Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate requires a combination of experimental and computational approaches. The cornerstone of experimental stability assessment is the forced degradation study , also known as stress testing.[1][3][8]

Forced Degradation Studies: Unveiling Potential Liabilities

Forced degradation studies involve subjecting the drug substance to conditions more severe than those it would encounter during manufacturing, storage, or use.[1] The primary objectives of these studies are to:

  • Identify likely degradation products.[1][2]

  • Elucidate potential degradation pathways.[1]

  • Develop and validate stability-indicating analytical methods.[3]

  • Understand the intrinsic stability of the molecule.[1]

The following diagram illustrates a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_stress Stress Conditions Hydrolysis Hydrolysis (Acidic, Basic, Neutral) Analysis Analytical Testing (HPLC, LC-MS, etc.) Hydrolysis->Analysis Analyze Stressed Samples Oxidation Oxidation (e.g., H₂O₂) Oxidation->Analysis Analyze Stressed Samples Photolysis Photolysis (UV/Vis Light) Photolysis->Analysis Analyze Stressed Samples Thermal Thermal (Dry Heat, Humidity) Thermal->Analysis Analyze Stressed Samples API API Sample (Methyl 4-bromo-5-fluoro-1- benzothiophene-2-carboxylate) API->Hydrolysis Expose to API->Oxidation Expose to API->Photolysis Expose to API->Thermal Expose to Data Data Interpretation - Degradation Profile - Pathway Elucidation - Method Validation Analysis->Data

Caption: A typical workflow for forced degradation studies.

Experimental Protocols for Forced Degradation

The following are detailed, step-by-step methodologies for conducting forced degradation studies on Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate.

Table 1: Recommended Stress Conditions for Forced Degradation Studies

Stress ConditionReagents and ConditionsRationale
Acidic Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursTo assess susceptibility to degradation in acidic environments, which can be encountered in the GI tract or during certain formulation processes.
Basic Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursTo evaluate stability in alkaline conditions, relevant for certain drug delivery systems and manufacturing steps. The ester functional group is particularly susceptible to base-catalyzed hydrolysis.
Neutral Hydrolysis Water at 60°C for 24-48 hoursTo determine the rate of hydrolysis in a neutral aqueous environment.
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hoursTo investigate the potential for oxidation, a common degradation pathway for molecules containing heteroatoms like sulfur.
Photolytic Degradation Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines)To assess the impact of light exposure during manufacturing, packaging, and storage. Aromatic systems can be susceptible to photodecomposition.
Thermal Degradation Solid-state heating at 80°C for 7 days; Solution-state heating (in a suitable solvent) at 60°C for 7 daysTo evaluate the intrinsic thermal stability of the molecule in both the solid and solution states.
Thermal Degradation with Humidity Solid-state heating at 40°C / 75% RH for 7 daysTo assess the combined effect of heat and moisture, which can accelerate degradation.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh a known amount of Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.

  • Stress Application: Aliquot the sample solution into separate vials for each stress condition as outlined in Table 1. For solid-state studies, place the powdered API directly in the appropriate environmental chamber.

  • Time-Point Sampling: At specified time intervals (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each stressed sample.

  • Neutralization (for hydrolytic samples): For acidic and basic hydrolysis samples, neutralize the solution to prevent further degradation before analysis.

  • Analytical Method: Analyze the stressed samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably with a photodiode array (PDA) detector to monitor for peak purity and a mass spectrometer (MS) detector for identification of degradation products.

  • Data Analysis: Quantify the amount of the parent compound remaining and the amount of each degradation product formed at each time point. The use of a mass balance calculation is recommended to account for all the material.

Potential Degradation Pathways of the Benzothiophene Core

Based on the chemical structure of Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate and the known reactivity of the benzothiophene scaffold, several degradation pathways can be anticipated.

Oxidation of the Thiophene Sulfur

The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones.[9][10] This is a common metabolic pathway for thiophene-containing drugs and can also occur under oxidative stress conditions.[9]

Hydrolysis of the Ester Group

The methyl ester at the 2-position is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of the corresponding carboxylic acid.

Ring Opening Reactions

Under harsh conditions, the thiophene ring can undergo oxidative cleavage.[11] For instance, the degradation of dibenzothiophene can proceed through the formation of a 2,3-dione intermediate, which can then undergo ring opening.[11]

The following diagram illustrates potential degradation pathways.

Degradation_Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_ring_opening Ring Opening Parent Methyl 4-bromo-5-fluoro-1- benzothiophene-2-carboxylate Sulfoxide Sulfoxide Derivative Parent->Sulfoxide [O] Carboxylic_Acid 4-bromo-5-fluoro-1-benzothiophene- 2-carboxylic acid Parent->Carboxylic_Acid H₂O / H⁺ or OH⁻ Ring_Opened Ring-Opened Products Parent->Ring_Opened Harsh Oxidative Conditions Sulfone Sulfone Derivative Sulfoxide->Sulfone [O]

Caption: Potential degradation pathways for the title compound.

Computational Approaches to Stability Prediction

In addition to experimental studies, computational methods can provide valuable insights into the thermodynamic stability of a molecule.[12] These methods can be used to:

  • Predict the relative stability of different polymorphs.[12][13]

  • Calculate the free energy of degradation reactions.

  • Identify potential reactive sites within the molecule.

Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can be employed to model the electronic structure and dynamic behavior of Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate, offering a theoretical framework to complement experimental findings.[12][14]

Conclusion and Future Directions

This guide has provided a comprehensive overview of the principles and methodologies for assessing the thermodynamic stability of Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate. By implementing a robust forced degradation study and leveraging an understanding of the potential degradation pathways of the benzothiophene scaffold, researchers can generate the critical data necessary to advance the development of this promising compound.

Future work should focus on the execution of these experimental studies, the isolation and characterization of any significant degradation products, and the development of a validated stability-indicating analytical method. These efforts will be instrumental in ensuring the quality, safety, and efficacy of any future drug product containing this active pharmaceutical ingredient.

References

  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Forced Degradation Studies for Stability - Nelson Labs.
  • Forced Degradation Testing in Pharma - ResolveMass Laboratories Inc.
  • A practical guide to forced degradation and stability studies for drug substances.
  • Force Degradation for Pharmaceuticals: A Review - IJSDR.
  • Effects of temperature and entropy in small molecule crystal structure prediction - SciTechnol.
  • Predicting the Formation and Stability of Amorphous Small Molecule Binary Mixtures from Computationally Determined Flory−Huggins Interaction Parameter and Phase Diagram | Molecular Pharmaceutics - ACS Publications.
  • Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene - Books.
  • Benzothiophene: Assorted Bioactive Effects - International Journal of Pharmaceutical Sciences.
  • benzothiophene - ChemBK.
  • Dibenzothiophene Degradation Pathway - EAWAG BBD/PPS.
  • Bioactivation Potential of Thiophene-Containing Drugs | Chemical Research in Toxicology.
  • Identification of Disulfides from the Biodegradation of Dibenzothiophene - PMC.
  • A complete description of thermodynamic stabilities of molecular crystals - PNAS.
  • Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment - PubMed.
  • Modulation of Properties in[1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation - MDPI. Available from:

  • A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC.
  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives.
  • Computer Prediction of pKa Values in Small Molecules and Proteins - ACS Publications.
  • Combining machine learning and molecular simulations to predict the stability of amorphous drugs - AIP Publishing.

Sources

Methodological & Application

Application Notes and Protocols for the Saponification of Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Benzothiophene Carboxylic Acids in Modern Drug Discovery

The benzothiophene scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active molecules and approved pharmaceuticals.[1] Its unique electronic properties and rigid, planar structure make it an ideal building block for designing compounds that interact with various biological targets. Specifically, benzothiophene carboxylic acid derivatives are crucial intermediates in the synthesis of compounds with applications as anticancer agents, allosteric inhibitors of enzymes, and modulators of key cellular pathways.[2][3][4] The conversion of readily accessible esters, such as methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate, to the corresponding carboxylic acid via saponification is a fundamental and often critical step in the synthetic route towards these complex and potentially life-saving molecules.

This guide provides a comprehensive overview of the saponification of methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate, offering in-depth technical insights and a detailed experimental protocol. We will explore the underlying chemical principles, potential challenges, and robust analytical methods to ensure a successful and reproducible transformation.

Chemical Principles and Mechanistic Insights

Saponification is the base-mediated hydrolysis of an ester to yield a carboxylate salt and an alcohol.[5][6][7] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.[8] Subsequently, the intermediate collapses, expelling the alkoxide (in this case, methoxide) as a leaving group and forming the carboxylic acid.[8] In the basic reaction medium, the carboxylic acid is immediately deprotonated to form the highly stable carboxylate salt, driving the reaction to completion.[5][9] An acidic workup is then required to protonate the carboxylate and isolate the desired carboxylic acid.[8]

The presence of electron-withdrawing groups, such as the bromine and fluorine atoms on the benzothiophene ring, is expected to increase the electrophilicity of the carbonyl carbon, thereby facilitating the initial nucleophilic attack and potentially accelerating the rate of saponification.[10]

Diagram of the Saponification Mechanism:

Saponification Ester Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + OH⁻ OH_neg OH⁻ Carboxylic_Acid 4-bromo-5-fluoro-1-benzothiophene-2-carboxylic acid Tetrahedral_Intermediate->Carboxylic_Acid - OCH₃⁻ Carboxylate Carboxylate Salt Carboxylic_Acid->Carboxylate + OH⁻ Methanol Methanol Final_Product Final Carboxylic Acid Product Carboxylate->Final_Product + H₃O⁺ H3O_plus H₃O⁺ Workflow Start Dissolve Ester in THF/MeOH Add_Base Add aq. NaOH or LiOH Start->Add_Base Monitor Monitor by TLC Add_Base->Monitor Workup Work-up Monitor->Workup Reaction Complete Evaporate Evaporate Organic Solvents Workup->Evaporate Wash Wash with Et₂O/Hexanes Evaporate->Wash Acidify Acidify with HCl Wash->Acidify Extract Extract with EtOAc Acidify->Extract Dry Dry over Na₂SO₄ Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Recrystallization) Concentrate->Purify Product Pure Carboxylic Acid Purify->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you know that constructing heavily functionalized heteroaromatics requires precise control over reaction kinetics and thermodynamics.

The synthesis of Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate from 2-bromo-3,6-difluorobenzaldehyde and methyl thioglycolate is a classic cascade reaction. It relies on a delicate balance between a Nucleophilic Aromatic Substitution (SNAr) and a subsequent intramolecular aldol-type condensation[1]. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to maximize your reaction yield.

Executive Mechanistic Summary

To troubleshoot a reaction, you must first understand the energetic landscape of the cascade. The transformation occurs in two distinct kinetic phases:

  • Regioselective SNAr (Kinetic Phase): The base deprotonates methyl thioglycolate to form a highly nucleophilic thiolate. The 2-bromo-3,6-difluorobenzaldehyde precursor possesses two fluorine atoms. However, the formyl group (-CHO) is strongly electron-withdrawing. The fluorine at the C6 position is ortho to the formyl group, allowing the intermediate Meisenheimer complex to delocalize its negative charge onto the formyl oxygen. Consequently, the thiolate exclusively attacks C6, displacing the fluoride ion to form an uncyclized thioether intermediate.

  • Aldol Condensation & Dehydration (Thermodynamic Phase): The base deprotonates the active methylene group of the thioether. The resulting carbanion attacks the adjacent formyl carbon, forming a cyclic alkoxide. Subsequent protonation and thermal dehydration (-H2O) yield the fully aromatized benzothiophene core.

Mechanism SM 2-Bromo-3,6-difluorobenzaldehyde + Methyl thioglycolate Base Base Deprotonation (Formation of Thiolate) SM->Base SNAr SNAr Attack at C6 (ortho to CHO) Base->SNAr Meisenheimer Meisenheimer Complex (Stabilized by CHO) SNAr->Meisenheimer Thioether Thioether Intermediate (Uncyclized) Meisenheimer->Thioether Aldol Intramolecular Aldol Condensation (Attack on CHO) Thioether->Aldol Dehydration Dehydration (-H2O) (Aromatization) Aldol->Dehydration Product Methyl 4-bromo-5-fluoro- 1-benzothiophene-2-carboxylate Dehydration->Product

Figure 1: Mechanistic pathway of the SNAr-Aldol cascade synthesis.

Diagnostic Q&A: Troubleshooting Guide

Q1: My reaction is stalling, and LC-MS shows a major mass peak at m/z ~307 [M+H]+ instead of the target m/z ~289. What is happening? A: You are trapped in the kinetic phase. The mass of 307 corresponds to the uncyclized thioether intermediate. The SNAr step has a relatively low activation energy and occurs readily at room temperature to 45°C. However, the subsequent aldol condensation and dehydration require a higher activation energy to proceed[2]. Solution: Implement a temperature ramp. Once SNAr is complete, increase the reaction temperature to 60°C–90°C to drive the cyclization and aromatization thermodynamically.

Q2: I am observing significant hydrolysis of the methyl ester to the carboxylic acid (m/z ~275). How can I prevent this saponification? A: Ester hydrolysis is caused by the presence of hydroxide ions, which are generated when water reacts with inorganic bases (like K2CO3) at elevated temperatures. Solution: Ensure strictly anhydrous conditions. Use extra-dry solvents (e.g., anhydrous THF or DMF) and oven-dried K2CO3. Alternatively, switch to Sodium Hydride (NaH) in THF[3]. NaH acts as an irreversible base, generating H2 gas instead of water, completely eliminating the risk of saponification.

Q3: My yield is low due to the formation of multiple regioisomers. Why does this happen? A: While the C6-fluorine is highly activated by the ortho-formyl group, applying excessive heat too early in the reaction can provide enough energy to overcome the activation barrier for attack at the C3-fluorine or even direct substitution of the bromine atom[4]. Solution: Decouple the reaction phases. Run the initial SNAr step at a milder temperature (45°C) to ensure strict regiocontrol, and only apply high heat (90°C) after the starting material is fully consumed.

Troubleshooting Start Issue: Low Yield of Target Compound LCMS Perform LC-MS on Crude Mixture Start->LCMS Branch1 Major Peak: m/z ~307 (Uncyclized Thioether) LCMS->Branch1 Branch2 Major Peak: m/z ~275 (Carboxylic Acid Hydrolysis) LCMS->Branch2 Branch3 Multiple Peaks (Regioisomers / Degradation) LCMS->Branch3 Sol1 Action: Increase Temp to 60-90°C or Add Stronger Base Branch1->Sol1 Sol2 Action: Ensure Anhydrous Conditions Switch to Dry K2CO3 or NaH Branch2->Sol2 Sol3 Action: Lower Initial SNAr Temp (45°C) Implement Temp Ramp Branch3->Sol3

Figure 2: LC-MS driven troubleshooting decision tree for yield optimization.

Process Optimization Data

The choice of base, solvent, and temperature profile dictates the success of the cascade. Below is a summary of validated condition sets for this specific scaffold.

Base / Solvent SystemTemperature ProfileTypical YieldMechanistic Observations & Causality
K2CO3 / DMF 60°C (Isothermal)50 - 57%Standard conditions[1]. The polar aprotic nature of DMF accelerates SNAr. However, isothermal heating can cause minor regioselectivity issues early on.
K2CO3 / THF 45°C (4h) → 90°C (16h)~62%Optimal for Scale-up. The temperature ramp perfectly isolates the kinetic SNAr phase from the thermodynamic cyclization phase, minimizing side reactions[2].
NaH / THF RT (9h) → Reflux>65%Stronger base ensures rapid deprotonation for the aldol step[3]. Requires strict anhydrous handling but completely prevents ester hydrolysis.

Self-Validating Experimental Protocol

This protocol utilizes the optimized K2CO3 / THF temperature-ramp method [2]. It is designed as a self-validating system: you will not proceed to the thermodynamic phase until the kinetic phase is analytically confirmed.

Reagents Required:

  • 2-Bromo-3,6-difluorobenzaldehyde (1.0 equivalent)

  • Methyl thioglycolate (1.25 equivalents)

  • Potassium carbonate (K2CO3), oven-dried (2.0 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • System Preparation: Purge a dry reaction flask with Nitrogen (N2). Add 2-bromo-3,6-difluorobenzaldehyde (e.g., 30 g, 135.7 mmol) and anhydrous THF (500 mL) to the flask[2]. Stir to dissolve.

  • Reagent Addition: At room temperature, add dry K2CO3 (37.5 g, 271.4 mmol) followed by methyl thioglycolate (17.3 g, 169.2 mmol)[2]. Note: Adding the base before the thiol prevents the thiol from oxidizing into a disulfide.

  • Kinetic Phase (SNAr): Heat the reaction mixture to 45°C and stir for 4 hours[2].

  • In-Process Control (IPC) Validation: Withdraw a 50 μL aliquot, dilute in Acetonitrile, and analyze via LC-MS.

    • Pass Criteria: The starting material mass (m/z ~221) must be completely consumed. The dominant peak must be the uncyclized thioether intermediate (m/z ~307[M+H]+).

    • Action: Do not proceed to Step 5 until this criteria is met. If starting material remains, extend the time at 45°C.

  • Thermodynamic Phase (Cyclization): Once IPC is passed, increase the heating mantle temperature to bring the internal reaction temperature to 90°C (reflux). Stir for 16 hours[2].

  • Final Validation & Workup: Analyze via LC-MS. The intermediate (m/z ~307) should be consumed, replaced by the target Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate (m/z 288.9 [M+H]+)[2]. Cool the mixture to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (SiO2, DCM/Petroleum Ether gradient) to isolate the off-white solid.

References

  • Title: US20240246950A1 - Anilino-Pyrazole Derivatives, Compositions and Methods Thereof Source: Google Patents URL
  • Title: IL319953A - Compounds with anti-kras mutant tumor activity Source: Google Patents URL
  • Title: Buy N-(4-bromophenyl)-2-sulfanylacetamide (EVT-2656593)
  • Title: WO2023183585A1 - Kras inhibitors Source: Google Patents URL

Sources

Technical Support Center: Resolving Aqueous Solubility Issues with Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Overview Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate (CAS: 2092066-42-5) is a highly lipophilic intermediate frequently utilized in the synthesis of KRAS mutant inhibitors [5]. Its structural features—a rigid planar benzothiophene core, hydrophobic halogens (bromo and fluoro groups), and a methyl ester—result in a high partition coefficient (LogP) and exceptionally poor aqueous solubility.

This guide provides field-proven troubleshooting strategies and self-validating protocols to formulate this compound for in vitro assays and in vivo dosing, ensuring scientific integrity and reproducible data.

Diagnostic Workflow: Selecting the Right Formulation Strategy

DecisionTree Start Need to dissolve Methyl 4-bromo-5-fluoro- 1-benzothiophene-2-carboxylate Q1 Is the application in vitro or in vivo? Start->Q1 InVitro In Vitro (Cell Assays) Q1->InVitro In Vitro InVivo In Vivo (Animal Dosing) Q1->InVivo In Vivo Q2 Can the cells tolerate DMSO/Organic solvents? InVitro->Q2 Q3 What is the route of administration? InVivo->Q3 DMSO Yes: Use DMSO stock (≤0.1% final conc.) Q2->DMSO Yes HPBCD1 No: Use HP-β-CD Inclusion Complex Q2->HPBCD1 No IV Intravenous (IV) / IP Q3->IV IV/IP PO Oral (PO) Q3->PO PO CoSolvent Co-Solvent System (PEG400/Tween 80/Saline) IV->CoSolvent PO->CoSolvent Low Dose Nano Nanosuspension (CMC/Tween 80) PO->Nano

Decision tree for selecting a solubility enhancement strategy based on experimental application.

Section 1: Co-Solvent Systems (For In Vitro & IV Dosing)

Q: Why does my compound precipitate immediately when I dilute my DMSO stock into the assay buffer? A: This phenomenon is driven by the "hydrophobic effect." DMSO is a polar aprotic solvent that readily dissolves the benzothiophene core by disrupting water's hydrogen bonding network. However, upon dilution into an aqueous buffer, water rapidly re-establishes its network, thermodynamically "squeezing out" the hydrophobic compound, leading to rapid crystallization and precipitation[1]. To prevent this, you must lower the dielectric constant of the aqueous phase using co-solvents (like PEG 400) and micellar surfactants (like Tween 80) to trap the compound before it aggregates[2].

Protocol 1: Step-by-Step PEG 400 / Tween 80 Co-Solvent Formulation Causality Check: PEG 400 acts as a miscible co-solvent to bridge the polarity gap, while Tween 80 forms protective micelles around the hydrophobic benzothiophene core.

  • Stock Preparation: Dissolve the compound in 100% cell-culture grade DMSO to a concentration of 50 mg/mL. Vortex until completely clear.

  • Co-Solvent Addition: In a separate sterile vial, add 10% (v/v) of the DMSO stock. Slowly add 40% (v/v) PEG 400. Vortex vigorously for 60 seconds.

  • Surfactant Integration: Add 5% (v/v) Tween 80. Sonicate the mixture in a water bath at 37°C for 5 minutes. The solution should remain optically clear.

  • Aqueous Dilution: Dropwise, add 45% (v/v) warm (37°C) 0.9% Saline or PBS while continuously vortexing. Validation Step: Leave the final formulation at room temperature for 4 hours. If no visible particulates or cloudiness form, the micellar encapsulation is stable for dosing [2].

Section 2: Cyclodextrin Complexation (For Sensitive Cell Lines & PO Dosing)

Q: Co-solvents like PEG 400 and Tween 80 are showing background toxicity in my cell-based assays. How can I achieve an aqueous solution without organic solvents? A: You should utilize host-guest complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD is a cyclic oligosaccharide with a lipophilic inner cavity and a hydrophilic exterior. The hydrophobic benzothiophene core and its halogens fit inside this cavity, shielding them from water, while the exterior hydroxyl groups maintain high aqueous solubility [3].

HPBCD_Mechanism Drug Hydrophobic Benzothiophene Core Complex Inclusion Complex (Water Soluble) Drug->Complex Encapsulation Cyclo HP-β-CD (Hydrophobic Cavity) Cyclo->Complex Host-Guest Interaction Water Aqueous Media (Hydrophilic Exterior maintains solubility) Complex->Water Dissolution

Mechanism of HP-β-CD host-guest inclusion complexation for hydrophobic compounds.

Protocol 2: Step-by-Step HP-β-CD Inclusion Complex Preparation Causality Check: Complexation is an equilibrium process. Heating and extended stirring are required to provide the activation energy for the hydrophobic compound to displace water molecules inside the cyclodextrin cavity.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in deionized water or PBS.

  • Solvent Evaporation Method: Dissolve Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate in a volatile organic solvent (e.g., methanol) at 10 mg/mL.

  • Mixing: Add the organic solution dropwise to the HP-β-CD aqueous solution under continuous magnetic stirring.

  • Equilibration: Stir the mixture at 40°C in an open vessel for 24 hours to allow the methanol to completely evaporate and the inclusion complex to reach thermodynamic equilibrium.

  • Filtration: Centrifuge at 10,000 x g for 10 minutes, then pass the supernatant through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated drug. Validation Step: Analyze the filtrate via HPLC to quantify the exact concentration of the solubilized compound [3].

Section 3: Nanosuspensions (For High-Dose Oral Bioavailability)

Q: I need to dose at 50 mg/kg orally in mice, but the required volume of DMSO/PEG exceeds animal welfare limits. What is the alternative? A: For high-dose oral (PO) administration, shift from a solution to a nanosuspension. By reducing the particle size of the bulk powder to the nanometer range, you exponentially increase the surface-area-to-volume ratio. According to the Noyes-Whitney equation, this drastically accelerates the dissolution rate in the gastrointestinal tract, improving oral bioavailability without relying on toxic volumes of organic solvents [4].

Protocol 3: Anti-Solvent Precipitation for Nanosuspensions Causality Check: Rapid injection of an organic stock into an anti-solvent (water) causes immediate supersaturation and nucleation. Stabilizers (CMC and Tween 80) immediately coat the newly formed nanocrystals, preventing them from ripening or agglomerating.

  • Organic Phase: Dissolve the compound in 100% DMSO at 100 mg/mL.

  • Aqueous Anti-Solvent Phase: Prepare an aqueous solution containing 0.5% (w/v) Carboxymethyl Cellulose (CMC) and 0.2% (v/v) Tween 80. Chill to 4°C.

  • Precipitation: Under high-shear homogenization (e.g., 15,000 RPM) or probe ultrasonication, rapidly inject 100 µL of the organic phase into 9.9 mL of the chilled aqueous phase.

  • Stabilization: Continue homogenization for 5 minutes. Validation Step: The resulting suspension should be milky but homogeneous, with no rapid settling. Dynamic Light Scattering (DLS) should confirm a particle size (Z-average) of <500 nm [4].

Quantitative Data Summary: Formulation Comparison

Formulation StrategyTypical CompositionEstimated Max SolubilityPrimary ApplicationKey AdvantageLimitation
Co-Solvent Micellar 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline~5 - 10 mg/mLIV Injection, IP DosingImmediate preparation, clear solutionHigh osmolarity, potential solvent toxicity
Cyclodextrin Complex 20% (w/v) HP-β-CD in PBS or Water~2 - 5 mg/mLIn vitro assays, PO DosingNo organic solvents, low toxicityRequires 24h prep time, limited by cavity size
Nanosuspension 0.5% CMC, 0.2% Tween 80 in Water>50 mg/mL (Suspension)High-dose PO (Oral) DosingExtremely high dose capacity, low toxicityRequires homogenization equipment

References

  • Solution Formulation Development and Efficacy of MJC13 in a Preclinical Model of Castrate-Resistant Prostate Cancer Source: nih.gov URL:[Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends Source: nih.gov URL:[Link]

  • Preparation and Pharmacokinetic Characterization of an Anti-Virulence Compound Nanosuspensions Source: nih.gov URL:[Link]

  • Source: google.com (Patents)

Flash chromatography conditions for isolating Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Overview

Welcome to the Technical Support Center for the isolation and purification of Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate (CAS: 2092066-42-5). This compound is a critical intermediate in the synthesis of KRAS mutant inhibitors (such as KRAS-G12C and G12D)[1]. Due to its specific electronic properties—driven by the electron-withdrawing fluorine and bromine atoms, as well as the polarizable sulfur in the benzothiophene core—standard purification protocols often lead to co-elution or poor recovery.

This guide provides researchers and drug development professionals with field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-purity isolation[1][2].

Part 1: Standard Operating Procedure (SOP) & Baseline Conditions

To achieve the literature-reported 62% yield of this off-white solid, the purification must strictly control solvent polarity to prevent co-elution with the starting material (2-bromo-3,6-difluorobenzaldehyde)[1].

Quantitative Chromatographic Parameters

Table 1: Optimized Flash Column Chromatography (FCC) Conditions

ParameterSpecification / Value
Target Compound Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate
Molecular Weight 289.12 g/mol
LCMS Confirmation m/z 288.9 [M+H]+[1]
Stationary Phase Silica Gel (SiO₂), 230-400 mesh[2]
Mobile Phase A (Weak) Petroleum Ether (PE)[1]
Mobile Phase B (Strong) Dichloromethane (DCM)[1]
Optimized Gradient 0% to 8% DCM in PE[1]
Target Retention Factor (Rf) 0.25 – 0.35 (in 10% DCM/PE)[2]
Step-by-Step Methodology

This protocol is designed as a self-validating system : each step contains an internal check to ensure the process is proceeding correctly before moving to the next phase.

  • Sample Preparation (Dry Loading):

    • Action: Dissolve the crude reaction mixture in a minimal volume of DCM. Add dry silica gel at a 1:3 (crude:silica) weight ratio. Evaporate the solvent completely under reduced pressure until a free-flowing powder is formed[2].

    • Causality: Liquid loading this specific benzothiophene in a strong solvent causes immediate band broadening. Dry loading ensures the compound enters the column as a narrow, uniform band, maximizing theoretical plates.

    • Validation Check: The powder must not clump; clumping indicates residual solvent which will disrupt the initial gradient.

  • Column Equilibration:

    • Action: Slurry-pack the column with SiO₂ and 100% Petroleum Ether (PE). Flush with 3 to 5 Column Volumes (CV) of PE[2].

    • Causality: Pre-conditioning with a non-polar solvent hydrates the silica with the weakest eluent, ensuring that when the sample is loaded, it strongly adsorbs to the stationary phase without premature migration.

  • Gradient Elution:

    • Action: Load the dry powder onto the column head. Begin elution with 100% PE for 2 CVs. Gradually increase the gradient to 8% DCM over 10 to 15 CVs[1].

    • Causality: DCM is a polarizable solvent that selectively disrupts the dipole-dipole interactions between the compound's carboxylate group and the silica's silanol groups. A shallow 0-8% gradient prevents the co-elution of the unreacted aldehyde[1].

  • Fraction Analysis & Isolation:

    • Action: Spot fractions on a TLC plate, develop in 10% DCM/PE, and visualize under 254 nm UV light. Confirm the exact mass of the UV-active spot via LCMS (m/z: 288.9)[1].

    • Validation Check: Dual-verification (UV activity + MS) ensures the isolated band is the target benzothiophene and not an aliphatic byproduct. Pool and concentrate the validated fractions to yield the off-white solid[1].

Part 2: Experimental Workflows & Mechanistic Diagrams

PurificationWorkflow Start Crude Mixture (Aldehyde + Target) DryLoad Dry Loading onto SiO2 (Prevents Band Broadening) Start->DryLoad Dissolve in DCM, Add Silica, Evaporate Equilibrate Column Equilibration (100% Petroleum Ether) DryLoad->Equilibrate Load as Dry Powder Elution Gradient Elution (0% -> 8% DCM in PE) Equilibrate->Elution Apply Gradient Fraction Fraction Collection (Monitor via UV 254nm) Elution->Fraction Separation of Impurities Analysis LCMS Validation (m/z 288.9[M+H]+) Fraction->Analysis TLC Spotting Pure Pure Benzothiophene (Off-White Solid, 62% Yield) Analysis->Pure Pool Validated Fractions

Fig 1: Step-by-step workflow for the isolation of Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate.

Part 3: Troubleshooting Guides & FAQs

Q1: My target compound is co-eluting with the starting material (2-bromo-3,6-difluorobenzaldehyde). How do I resolve this? A1: This is the most frequent issue encountered, as both the starting benzaldehyde and the target benzothiophene possess similar non-polar characteristics.

  • Causality: Utilizing a standard Ethyl Acetate/Hexane system provides too much hydrogen-bond accepting capability, compressing the Rf values of both compounds and forcing them to migrate together[2].

  • Solution: Switch your mobile phase to a Dichloromethane (DCM) and Petroleum Ether (PE) system. As validated in recent synthetic protocols for KRAS inhibitors, a highly controlled, shallow gradient of 0-8% DCM in PE provides the exact dielectric constant needed to resolve this specific fluorinated benzothiophene from its precursors[1].

Q2: I am experiencing severe band tailing during elution, leading to cross-contamination of fractions. What is the mechanistic cause? A2: Tailing in benzothiophene carboxylates is almost always a result of secondary interactions with the stationary phase.

  • Causality: The lone electron pairs on the sulfur atom and the carboxylate oxygen form strong, non-ideal hydrogen bonds with highly active, un-capped silanol (-OH) sites on the silica gel[2].

  • Solution: Ensure your silica gel is not overly activated (standard 60 Å, 230-400 mesh is ideal). If tailing persists, you can dynamically deactivate the column by adding 0.1% to 1% of a volatile organic acid (such as acetic acid) to your mobile phase. This suppresses the ionization of the silanol groups, forcing the compound to partition based strictly on polarity rather than hydrogen bonding.

Q3: The LCMS shows the correct mass (m/z 288.9), but my isolated yield is <30% compared to the expected ~62%. Where is the compound being lost? A3: A low recovery despite correct mass identification indicates irreversible adsorption or on-column precipitation[2].

  • Causality: Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate has limited solubility in pure non-polar solvents (like 100% PE) at high concentrations. If the sample was liquid-loaded in pure DCM and then immediately flushed with PE, the compound likely precipitated at the column head, slowly bleeding off and ruining the yield[2].

  • Solution: Strictly adhere to the dry loading technique. By pre-adsorbing the crude mixture onto silica gel, you bypass the solubility bottleneck at the column head, allowing the compound to partition evenly into the mobile phase as the DCM concentration increases.

Part 4: Mechanistic Interactions in Chromatography

Understanding why the solvent system works is critical for scaling up the purification of benzothiophene derivatives.

MechanisticPathway Silica Silica Gel (Stationary Phase) Active Silanol Groups (-OH) Target Benzothiophene Carboxylate (Target Compound) Silica->Target Strong Dipole/H-bond (High Retention, Rf < 0.1) SolventA Petroleum Ether (0% DCM) (Hydrophobic Environment) SolventA->Target Weak Partitioning (Compound remains on Silica) SolventB Dichloromethane (8% DCM) (Polar Modifier) SolventB->Silica Competes for Silanol Sites (Disrupts H-bonds) SolventB->Target Solvates Polarizable Core (Promotes Elution, Rf = 0.3)

Fig 2: Mechanistic interactions between the stationary phase, mobile phase, and the target compound.

References

  • Title: IL319953A - Compounds with anti-kras mutant tumor activity Source: Google Patents URL

Sources

Validation & Comparative

HPLC Method Validation for Purity Analysis of Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate: A C18 vs. PFP Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & The Analytical Challenge

Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate is a heavily functionalized, halogenated aromatic ester. It serves as a critical synthetic intermediate in the development of targeted covalent inhibitors for KRAS-mutant tumors . The primary analytical challenge in its quality control is the separation of closely related process impurities, specifically positional regioisomers (e.g., 5-bromo-4-fluoro variants) and dehalogenated byproducts.

Because these impurities possess nearly identical molecular weights and lipophilicity (LogP), traditional reversed-phase chromatography utilizing alkyl-bonded phases (C18) often fails to provide baseline resolution. As a Senior Application Scientist, I approach this challenge by shifting the retention paradigm from purely dispersive hydrophobic interactions to multi-modal orthogonal selectivity using a Pentafluorophenyl (PFP) stationary phase .

Mechanistic Causality: Why C18 Fails and PFP Succeeds

Standard C18 columns rely on the partitioning of analytes into a hydrophobic alkyl layer. For rigid, planar, and halogenated molecules like our target benzothiophene, C18 offers insufficient steric or electronic discrimination.

Conversely, PFP phases act as a self-validating orthogonal system by engaging analytes through four distinct mechanisms:

  • π−π Interactions: The highly electron-deficient pentafluorophenyl ring acts as a π -acid, strongly interacting with the electron-rich benzothiophene core ( π -base).

  • Dipole-Dipole Interactions: The polarized C-F bonds on the stationary phase align with the strong dipole moments generated by the analyte's C-F and C-Br bonds.

  • Shape Selectivity: The rigid, planar PFP ring discriminates minute spatial differences in halogen positioning (regioisomers) far better than amorphous C18 chains.

  • Hydrophobicity: Residual dispersive interactions ensure adequate overall retention.

RetentionMechanisms cluster_C18 Standard C18 Stationary Phase cluster_PFP Pentafluorophenyl (PFP) Phase Analyte Methyl 4-bromo-5-fluoro- 1-benzothiophene-2-carboxylate C18_Mech Dispersive Hydrophobic Interactions Only Analyte->C18_Mech Non-specific PFP_Hydro Hydrophobic Interactions Analyte->PFP_Hydro Multi-modal PFP_Pi π-π Stacking (Electron Deficient Ring) Analyte->PFP_Pi PFP_Dipole Dipole-Dipole (C-F & C-Br alignment) Analyte->PFP_Dipole PFP_Shape Shape Selectivity (Planar Recognition) Analyte->PFP_Shape C18_Result Co-elution of Regioisomers (Rs < 1.0) C18_Mech->C18_Result PFP_Result Baseline Resolution (Rs > 2.0) PFP_Hydro->PFP_Result PFP_Pi->PFP_Result PFP_Dipole->PFP_Result PFP_Shape->PFP_Result

Figure 1: Comparative retention mechanisms of C18 vs. PFP phases for halogenated benzothiophenes.

Comparative Performance Data: C18 vs. PFP

To objectively evaluate performance, a system suitability test (SST) was conducted using a mixture of the Active Pharmaceutical Ingredient (API) and its critical pair, Impurity A (Methyl 5-bromo-4-fluoro-1-benzothiophene-2-carboxylate), spiked at 0.5% w/w.

Table 1: Chromatographic Performance Comparison (Isocratic: 60:40 Acetonitrile:Water with 0.1% Formic Acid)

ParameterStandard C18 Column (150 x 4.6 mm, 3µm)PFP Column (150 x 4.6 mm, 3µm)Acceptance Criteria (ICH Q2)
Retention Time ( tR​ , API) 8.4 min11.2 minN/A
Retention Time ( tR​ , Imp A) 8.6 min12.8 minN/A
Resolution ( Rs​ ) 0.8 (Co-elution)3.4 (Baseline) ≥1.5
Tailing Factor ( Tf​ ) 1.61.1 ≤1.5
Theoretical Plates ( N ) 12,50018,200 >10,000

Analysis: The C18 column failed the fundamental resolution criterion ( Rs​<1.5 ), rendering it unfit for purity quantification. The PFP column achieved an Rs​ of 3.4, driven by the dipole-dipole recognition of the inverted halogen positions.

Step-by-Step Methodology: ICH Q2(R2) Method Validation

Having established the superiority of the PFP phase, the method must be validated according to the updated ICH Q2(R2) guidelines, which emphasize a lifecycle and risk-based approach to analytical procedures .

Finalized Chromatographic Conditions
  • Column: Pentafluorophenyl (PFP), 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid (v/v). (Causality: Formic acid suppresses silanol ionization and maintains the ester's stability while ensuring LC-MS compatibility).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v).

  • Gradient Program: 40% B to 80% B over 15 minutes, hold at 80% for 3 minutes, re-equilibrate at 40% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C. (Causality: Elevated temperature lowers mobile phase viscosity, improving mass transfer and peak efficiency).

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

Validation Execution Protocol

This protocol is designed as a self-validating system; failure at any step requires investigation before proceeding to the next.

  • Specificity & Forced Degradation

    • Action: Inject blank (diluent), API (0.5 mg/mL), and API spiked with known impurities. Subject the API to acid (0.1N HCl), base (0.1N NaOH), and oxidative (3% H2​O2​ ) stress for 24 hours.

    • Criteria: No interfering peaks from the blank at the API retention time. Peak purity angle must be less than the purity threshold (via PDA detector) for all stress samples, proving the method is stability-indicating.

  • Linearity & Range

    • Action: Prepare calibration standards at 6 levels ranging from the Limit of Quantitation (LOQ, approx. 0.05% of nominal) to 120% of the target API concentration.

    • Criteria: Perform least-squares linear regression. Correlation coefficient ( R2 ) must be ≥0.999 . The y-intercept should be ≤5% of the response at the 100% level.

  • Accuracy (Recovery)

    • Action: Prepare triplicate sample solutions spiked with Impurity A at 50%, 100%, and 150% of the specification limit (e.g., 0.15% w/w).

    • Criteria: Mean recovery for each level must fall between 90.0% and 110.0%.

  • Precision (Repeatability & Intermediate Precision)

    • Action: For repeatability, inject 6 independent preparations of the API at 100% test concentration. For intermediate precision, repeat the test on a different day, with a different analyst, using a different HPLC system.

    • Criteria: Relative Standard Deviation (RSD) of the peak areas must be ≤2.0% .

  • Robustness

    • Action: Deliberately alter critical method parameters: Flow rate ( ±0.1 mL/min), Column Temperature ( ±5 °C), and Gradient starting composition ( ±2% B).

    • Criteria: System suitability criteria ( Rs​≥1.5 , Tf​≤1.5 ) must be met under all perturbed conditions.

ICH_Validation cluster_val ICH Q2(R2) Core Validation Parameters Phase1 1. Analytical Target Profile (ATP) Define Purity Requirements Phase2 2. System Suitability Test (SST) Rs > 1.5, Tailing < 1.5, RSD < 2.0% Phase1->Phase2 Spec Specificity Orthogonal confirmation of peak purity Phase2->Spec Lin Linearity & Range LOQ to 120% Specification Spec->Lin Acc Accuracy & Precision Spike Recovery & Repeatability Lin->Acc Robust Robustness DoE: Temp, Flow, Gradient variations Acc->Robust Phase3 3. Lifecycle Management (ICH Q14) Continuous Method Monitoring Robust->Phase3

Figure 2: HPLC method validation workflow aligned with updated ICH Q2(R2) and Q14 guidelines.

Conclusion & Recommendations

For the purity analysis of structurally rigid, multi-halogenated compounds like Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate, standard C18 columns present a high risk of impurity co-elution. By leveraging the π−π and dipole-dipole interactions inherent to Pentafluorophenyl (PFP) stationary phases, analytical scientists can achieve baseline resolution of critical regioisomers. The provided methodology, validated strictly against ICH Q2(R2) standards, ensures a robust, reproducible, and regulatory-compliant testing framework for drug development pipelines.

References

  • Patent IL319953A - Compounds with anti-kras mutant tumor activity. Google Patents.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. International Council for Harmonisation (ICH). URL:[Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.